molecular formula C15H14F3N7O2 B2716719 N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-33-0

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2716719
CAS RN: 1396865-33-0
M. Wt: 381.319
InChI Key: BLSBMFJSQPKEPV-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an imidazole ring, a trifluoromethoxy group attached to a phenyl ring, and a tetrazole ring attached to a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole and tetrazole rings are both five-membered rings containing nitrogen atoms, which can participate in hydrogen bonding and other interactions. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The imidazole ring could potentially be protonated or alkylated, while the carboxamide group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole and tetrazole rings could make the compound more polar, while the trifluoromethoxy group could increase its lipophilicity .

Scientific Research Applications

Antitumor Applications

  • Imidazotetrazines, which include compounds related to N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, have been studied for their potential as broad-spectrum antitumor agents. They show promising curative activity against leukemia and may act as prodrug modifications of known triazenes (Stevens et al., 1984).

Medicinal Chemistry Strategies

  • The modification of imidazo[1,2-a]pyrimidine compounds, closely related to the target compound, has been explored to reduce metabolism mediated by aldehyde oxidase (AO), a challenge in drug discovery. Altering the heterocycle or blocking reactive sites were effective strategies (Linton et al., 2011).

Electrochemical Applications

  • Electrochemical reduction methods have been used to create nucleophilic carbenes from imidazolium compounds. These are useful in various chemical applications, including in ionic liquids (Gorodetsky et al., 2004).

Synthesis of Nitrogen-rich Compounds

  • The synthesis of nitrogen-rich molecules based on imidazole, 1,2,4-triazole, and tetrazole has been explored for applications in gas generators. These compounds have high positive heats of formation and significant energy contributions from their molecular backbones (Srinivas et al., 2014).

Development of Nonpeptide Antihypertensives

  • Research has been conducted on N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists that include structures similar to the target compound. These have shown potent antihypertensive effects upon oral administration (Carini et al., 1991).

Polyamide Synthesis

  • Polyamides containing imidazole have been synthesized for their good thermal stability, solubility in various solvents, and potential in hydrogen bonding applications (Bouck & Rasmussen, 1993).

Applications in Antiviral Research

  • Imidazo[1,2-a]pyridines, structurally related to the target compound, have been designed and tested as antirhinovirus agents. These compounds demonstrate potential in viral inhibition (Hamdouchi et al., 1999).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study how the different functional groups influence these properties .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7O2/c16-15(17,18)27-12-4-2-11(3-5-12)25-22-13(21-23-25)14(26)20-6-1-8-24-9-7-19-10-24/h2-5,7,9-10H,1,6,8H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSBMFJSQPKEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCCN3C=CN=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

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